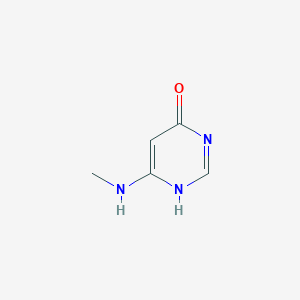

6-(methylamino)-1H-pyrimidin-4-one

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Medicinal and Chemical Biology

Pyrimidine derivatives are a class of heterocyclic organic compounds that are integral to life itself. The nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA, are all pyrimidine derivatives. This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues for therapeutic purposes.

Over the years, scientists have successfully developed a multitude of pyrimidine-based drugs with a wide array of clinical applications. These include antiviral agents that interfere with viral replication, and potent anticancer drugs that disrupt the proliferation of malignant cells. The ability of the pyrimidine scaffold to be readily modified at various positions allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery. The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, with the aim of identifying new therapeutic agents with improved efficacy and selectivity.

Significance of the 6-(methylamino)-1H-pyrimidin-4-one Core Structure in Heterocyclic Chemistry

The 6-(methylamino)-1H-pyrimidin-4-one structure is a specific pyrimidinone derivative that offers unique features for chemical synthesis and biological interactions. The presence of the methylamino group at the 6-position and the oxo group at the 4-position creates a distinct electronic and steric profile. This particular arrangement of functional groups allows for specific interactions with biological targets, such as enzymes and receptors.

In the realm of heterocyclic chemistry, this core structure serves as a valuable synthon, or building block, for the creation of more complex molecules. For instance, the synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, which have shown inhibitory activity on cell proliferation, highlights the utility of related pyrimidine scaffolds. nih.gov The reactivity of the pyrimidinone ring system, combined with the specific directing effects of the methylamino and oxo substituents, enables chemists to construct a diverse library of compounds for biological screening.

Furthermore, research into related pyrimidinone-containing molecules has demonstrated their potential in various therapeutic areas. For example, a series of pyrimidinone derivatives containing a thiazolidinedione moiety has been synthesized and evaluated for their biological activity in animal models. nih.gov While not focused on the exact title compound, this research underscores the general importance of the pyrimidinone core in medicinal chemistry. Spectroscopic analysis of related pyrimidine photoproducts also provides a framework for the characterization of new derivatives based on the 6-(methylamino)-1H-pyrimidin-4-one scaffold.

The following table provides a summary of key related pyrimidine derivatives and their reported research focus, illustrating the broader context of the significance of the 6-(methylamino)-1H-pyrimidin-4-one core.

| Compound Class | Research Focus |

| 4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | Inhibition of cell proliferation and EGFR-TK phosphorylation nih.gov |

| Pyrimidinone-containing thiazolidinediones | Evaluation of biological activity in insulin-resistant and hyperglycemic models nih.gov |

| Pyrimidine(6-4)pyrimidone photoproducts | Spectroscopic analysis and investigation of DNA repair mechanisms |

The continued investigation into the synthesis and biological evaluation of derivatives of 6-(methylamino)-1H-pyrimidin-4-one holds promise for the discovery of new chemical entities with valuable applications in science and medicine.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCZENBLPMWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=O)N=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 6 Methylamino 1h Pyrimidin 4 One and Its Analogues

Established Synthetic Routes to the 6-(methylamino)-1H-pyrimidin-4-one Scaffold

The construction of the 6-(methylamino)-1H-pyrimidin-4-one core is primarily achieved through classical heterocyclic chemistry reactions, including nucleophilic substitution and condensation reactions. These methods provide reliable access to the fundamental pyrimidine (B1678525) framework.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, facilitates the displacement of leaving groups by nucleophiles. wikipedia.org In the context of synthesizing 6-(methylamino)-1H-pyrimidin-4-one analogues, a common strategy involves the reaction of a pyrimidine precursor bearing a suitable leaving group, such as a halogen, at the 6-position with methylamine (B109427).

For instance, the reaction of a 6-chloropyrimidin-4-one derivative with methylamine would lead to the desired 6-(methylamino) product. The reactivity of halopyrimidines in SNAr reactions is well-documented, allowing for the regioselective introduction of various substituents. uniatlantico.edu.co The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.

A study on the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine demonstrated high regioselectivity, with the substitution occurring exclusively at the 4-position of the pyrimidine ring to yield the corresponding 4-methylamino derivative in 71% yield. mdpi.com This highlights the predictability and utility of SNAr reactions in building complex pyrimidine-based structures. mdpi.com

Table 1: Examples of Nucleophilic Substitution for Pyrimidine Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60% | mdpi.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-Thiobisbenzenethiol | Hyperbranched poly(arylene pyrimidine ether) | High | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Condensation Reaction Approaches

Condensation reactions are a versatile and widely employed method for the de novo synthesis of the pyrimidine ring. wikipedia.org The classical Biginelli reaction and its variations, which involve the multicomponent condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative, provide a direct route to functionalized dihydropyrimidones, which can be further modified to yield pyrimidin-4-ones. scispace.com

A more direct approach to the 6-(substituted)-1H-pyrimidin-4-one scaffold involves the condensation of a β-ketoester with a suitable N-C-N synthon. For example, the reaction of methyl 4-methoxy-3-oxobutanoate with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium methoxide (B1231860) leads to the formation of 6-(methoxymethyl)pyrimidin-4-ol. chemicalbook.com This method allows for the introduction of various substituents at the 6-position by choosing the appropriate β-ketoester.

Another relevant condensation strategy involves the reaction of a 3-oxo-3-arylpropanoate with formamide (B127407) in the presence of ammonium (B1175870) acetate to produce 6-arylpyrimidin-4-ols. scispace.com This reaction proceeds through the in situ formation of a 3-amino-3-arylacrylate intermediate. scispace.com

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of pyrimidine derivatives. scispace.comnih.gov For instance, a novel one-pot synthesis of 6-arylpyrimidin-4-ols has been reported, involving the reaction of a methyl-3-oxo-3-arylpropanoate with formamide and ammonium acetate at elevated temperatures, with yields ranging from 50-70%. scispace.com

Furthermore, a one-pot, two-stage base/acid-mediated reaction of isothiourea and a β-ketoester provides a convenient route to 4-pyrimidone-2-thioethers. nih.gov This methodology has been successfully applied to the large-scale synthesis of key intermediates for bioactive molecules. nih.gov The development of such one-pot procedures is crucial for the efficient and scalable production of pyrimidine-based compounds.

Advanced Synthetic Approaches for Structural Diversification

To explore the chemical space around the 6-(methylamino)-1H-pyrimidin-4-one scaffold and to establish structure-activity relationships, advanced synthetic methods that allow for precise structural modifications are essential.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of pyrimidine chemistry, given the multiple reactive sites on the ring. wikipedia.org The ability to selectively functionalize a specific position is paramount for creating diverse analogues. As mentioned earlier, the nucleophilic substitution on di-substituted pyrimidines can be highly regioselective depending on the electronic nature of the substituents and the reaction conditions. mdpi.com

For example, in the synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones, a regioselective multi-component condensation reaction of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes has been developed. nih.gov This approach highlights the power of multicomponent reactions in achieving regiochemical control in a single synthetic operation.

Pyrimidine Ring Modification Reactions (e.g., Hydrolytic Cleavage)

Post-synthetic modification of the pyrimidine ring provides another avenue for structural diversification. While hydrolytic cleavage is a known reaction for some pyrimidine derivatives, often leading to ring opening, other modifications are more synthetically useful. umich.edu For example, the conversion of a carbonyl group at the 4-position to a thiocarbonyl can be achieved, creating a 4-thiouracil (B160184) derivative. umich.edu This transformation opens up possibilities for further reactions at the sulfur atom.

Additionally, the pyrimidine ring can undergo enzymatic or chemical oxidation and reduction. For instance, dihydroorotate (B8406146) dehydrogenase oxidizes dihydroorotate to orotate, introducing a double bond in the pyrimidine ring. umich.edu While not a direct modification of 6-(methylamino)-1H-pyrimidin-4-one, these types of reactions showcase the potential for enzymatic transformations to modify the pyrimidine core.

Employment of Modern Coupling Reagents

The synthesis of 6-(methylamino)-1H-pyrimidin-4-one and its analogs frequently relies on the formation of amide or amine bonds, for which a host of modern coupling reagents have been employed to enhance efficiency, yield, and purity. These reagents are particularly crucial in complex syntheses, such as in the construction of peptide-like structures or in solid-phase synthesis.

Carbodiimide-based reagents, like N,N'-dicyclohexylcarbodiimide (DCC), were foundational in this area, though their use can be complicated by byproduct removal. uni-kiel.de More contemporary methods often favor onium salts (phosphonium and aminium/uronium) and specialized phosphonic acid derivatives, which offer higher reactivity and simpler workup procedures. researchgate.net For instance, reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are widely used. They activate the carboxylic acid group, facilitating nucleophilic attack by an amine. researchgate.net

In the context of pyrimidinone synthesis, these reagents are often used in combination with additives or racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to maintain stereochemical integrity when chiral precursors are used. uni-kiel.de A notable application is in the solid-phase synthesis of substituted pyrimidinone libraries, where a heterocyclic moiety is attached to a resin, modified through various reactions, and then cleaved to yield the final products. arkat-usa.org This approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. arkat-usa.org

The table below summarizes some modern coupling reagents used in syntheses involving heterocyclic amines and carboxylic acids, analogous to the reactions required for elaborating the pyrimidin-4-one scaffold.

| Reagent Class | Specific Example | Common Use/Advantage | Ref. |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Economical, moderate activity | uni-kiel.de |

| Phosphonium Salts | PyBOP, BOP | High efficiency, suitable for hindered amino acids | researchgate.net |

| Aminium/Uronium Salts | HATU, HBTU | Fast reaction rates, low racemization with additives | researchgate.net |

| Phosphonic Acid Anhydrides | Propanephosphonic acid anhydride (B1165640) (T3P®) | Strong activating agent, clean byproduct profile | researchgate.net |

Multi-Component Reactions for Fused Pyrimidine Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a powerful tool for rapidly constructing complex heterocyclic systems. nih.govnih.gov For the synthesis of fused pyrimidines, MCRs offer significant advantages in terms of efficiency, atom economy, and structural diversity. nih.govresearchgate.net

A classic example relevant to the pyrimidinone core is the Biginelli reaction, which synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. nih.gov Variations of this reaction, using substituted starting materials, can lead to diverse pyrimidinone-containing scaffolds. Microwave-assisted MCRs have further enhanced the efficiency of these syntheses, often leading to higher yields in significantly shorter reaction times. nih.gov

The construction of fused systems, such as pyrano[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines, is frequently achieved through one-pot, three-component condensations. researchgate.netrsc.org A common strategy involves the reaction of a barbituric acid derivative (a related pyrimidine-dione), an aldehyde, and an active methylene (B1212753) compound like malononitrile. rsc.org The mechanistic pathway for these reactions typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the fused ring system. rsc.org The use of various catalysts, including nanoparticles or green catalysts like borax, can improve the yield and environmental footprint of these reactions. researchgate.netrsc.org

| Reaction Type | Reactants | Product Core | Key Features | Ref. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Foundational MCR for pyrimidinone synthesis | nih.gov |

| Three-Component Condensation | Barbituric acid, Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine | Efficient access to fused bicyclic systems | rsc.org |

| Three-Component Condensation | Ketone, Amidine, TEMPO/Iron-complex | Substituted Pyrimidine | Regioselective, broad functional group tolerance | organic-chemistry.org |

| Four-Component Reaction | Aldehyde, Phenanthroline, Malononitrile, Isocyanide | Pyrrolo uni-kiel.denih.gov-phenanthrolines | Builds complex fused polycyclic systems | nih.gov |

Specialized Synthetic Sequences for Functionalized Derivatives (e.g., Radioligands)

The development of functionalized pyrimidinone derivatives for specific applications, such as positron emission tomography (PET) imaging, requires specialized, often multi-step, synthetic sequences. These sequences must be robust, high-yielding, and adaptable to the introduction of specific functionalities, such as radiolabels, often at a late stage in the synthesis.

A prime example is the radiosynthesis of PET ligands like 4-[¹⁸F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, an analogue of 6-(methylamino)-1H-pyrimidin-4-one. nih.gov The synthesis involves the preparation of a suitable precursor, in this case, a nitro-substituted compound, which is then subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride. This final step is critical and must be rapid and efficient due to the short half-life of fluorine-18. The synthesis is carefully designed to ensure high radiochemical purity and specific activity of the final product. nih.gov

Other specialized sequences focus on creating key precursors for building libraries of complex molecules. For instance, the synthesis of an aldehyde-functionalized phenylaminopyrimidine serves as a versatile platform for creating Imatinib analogs. mdpi.com This sequence can involve a diazotization/addition reaction to install an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), and finally oxidation to yield the target aldehyde. mdpi.com Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines with reactive handles, like a chloromethyl group, provides a convenient precursor for introducing various functional groups via nucleophilic substitution, enabling the exploration of pharmacological properties. mdpi.com

Mechanistic Studies of Reactions Involving the Pyrimidin-4-one Nucleus

Understanding the reaction mechanisms associated with the pyrimidin-4-one core is essential for controlling reaction outcomes and designing rational synthetic routes. Key areas of study include the reactivity of its substituents, the processes by which fused rings are formed, and its inherent tautomeric nature.

Nucleophilic Reactivity of Amine Moieties

The amine group in compounds like 6-(methylamino)-1H-pyrimidin-4-one is a nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org Its reactivity is central to many synthetic transformations. In reactions with electrophiles like alkyl halides or acyl chlorides, the amine nitrogen acts as the nucleophilic center, leading to N-alkylation or N-acylation. msu.edu

The pyrimidine ring itself significantly influences the reactivity of its substituents. For instance, in nucleophilic aromatic substitution (SNAᵣ) reactions on chloropyrimidines, the electron-withdrawing nature of the ring nitrogens activates the chlorine atom toward displacement by a nucleophile like an amine. nih.gov Studies on related di-substituted pyrazolo[3,4-d]pyrimidines containing two reactive chlorine atoms have shown that nucleophilic attack by methylamine can be highly regioselective. The chlorine at the C4 position of the pyrimidine ring is preferentially substituted over a chlorine in a side chain, demonstrating the powerful activating effect of the heterocyclic ring. mdpi.com The reaction is believed to proceed through a proton-activated intermediate, which lowers the energy barrier for nucleophilic attack at the C4 position. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclizations are fundamental to the synthesis of fused ring systems built upon the pyrimidin-4-one nucleus. These reactions involve the formation of a new ring when a nucleophilic center and an electrophilic center within the same molecule react. The feasibility of these reactions often depends on the formation of thermodynamically stable five- or six-membered rings. youtube.com

A common mechanistic pattern is the intramolecular Claisen condensation, also known as the Dieckmann cyclization, which is used to form cyclic β-keto esters. youtube.com In the context of pyrimidines, intramolecular cyclizations are often the final key step in MCRs. For example, after an initial intermolecular Michael addition, an amine or enolate intermediate can attack an electrophilic site, such as a nitrile or carbonyl group, within the same molecule to close the ring. rsc.orgnih.gov Mechanistic proposals suggest that these cyclizations can proceed through various pathways, including radical cyclizations or pathways involving diradical intermediates, depending on the reaction conditions (e.g., thermal vs. photochemical). nih.govacs.org

Prototropic Tautomerism Investigations

6-(Methylamino)-1H-pyrimidin-4-one can exist in multiple tautomeric forms due to the migration of a proton. This prototropic tautomerism is a critical feature of many heterocyclic compounds. clockss.org The primary equilibrium for this molecule is between the lactam (amide) form (the pyrimidin-4-one) and the lactim (enol) form (4-hydroxypyrimidine).

Extensive studies on related 4-hydroxypyrimidines show that they can undergo keto-enol tautomerization. nih.govresearchgate.net While both forms can exist in solution, the keto (pyrimidinone) form is strongly favored in the solid state. nih.gov The relative stability of the tautomers can be influenced by substituents on the ring and the solvent environment. researchgate.net

Investigations into this phenomenon employ a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe the different tautomers in solution, although interconversion is often too rapid at room temperature to see distinct signals. clockss.org

Infrared (IR) Spectroscopy: Can distinguish between the C=O stretch of the keto form and the O-H stretch of the enol form. nih.gov

X-ray Crystallography: Provides definitive structural information on the dominant tautomer in the solid state. nih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the relative energies and stabilities of the different tautomers, providing insights that complement experimental findings. researchgate.netresearchgate.net

This dynamic equilibrium is not merely a structural curiosity; it can dictate the molecule's chemical reactivity and its ability to participate in intermolecular interactions like hydrogen bonding.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a fundamental tool in the study of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its composition and architecture can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. For 6-(methylamino)-1H-pyrimidin-4-one, ¹H and ¹³C NMR are crucial for mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum, specific signals correspond to the different types of hydrogen atoms present in the molecule. For instance, a derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showed characteristic singlets for the two methyl groups at 3.14 and 3.96 ppm, a singlet for the RCH₂ group at 4.61 ppm, and a singlet for the C-H-pyrazole group at 8.00 ppm in acetone-d6. mdpi.com Another related compound, 4-(4-Dimethylamino phenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, displayed a singlet for the N(CH₃)₂ group at 3.11 ppm in DMSO-d6. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the carbon signals were observed at 27.4 ppm (NH-CH₃), 34.0 ppm (N-CH₃), 48.7 ppm (CH₂Cl), and 99.7 ppm in DMSO-d6. mdpi.com In the case of 4-(4-Dimethylamino phenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, the N(CH₃)₂ carbon appeared at 45 ppm in DMSO-d6. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Interactive ¹H NMR Data Table

| Proton Type | Chemical Shift (ppm) | Solvent | Reference |

| N(CH₃)₂ | 3.11 (s, 6H) | DMSO-d6 | rsc.org |

| -CH | 6.27 (s, 1H) | DMSO-d6 | rsc.org |

| Ar-H | 7.21-7.28 (m, 8H) | DMSO-d6 | rsc.org |

| -NH | 7.51 (s, 1H) | DMSO-d6 | rsc.org |

| -NH | 7.79 (s, 1H) | DMSO-d6 | rsc.org |

| Me group | 3.14 (s, 3H) | acetone-d6 | mdpi.com |

| Me group | 3.96 (s, 3H) | acetone-d6 | mdpi.com |

| RCH₂ group | 4.61 (s, 2H) | acetone-d6 | mdpi.com |

| C-H-pyrazole group | 8.00 (s, 1H) | acetone-d6 | mdpi.com |

Interactive ¹³C NMR Data Table

| Carbon Type | Chemical Shift (ppm) | Solvent | Reference |

| C-1 | 35 | DMSO-d6 | rsc.org |

| N(CH₃)₂ | 45 | DMSO-d6 | rsc.org |

| C-2 | 103 | DMSO-d6 | rsc.org |

| C-13 | 111 | DMSO-d6 | rsc.org |

| C-17 | 115 | DMSO-d6 | rsc.org |

| C-14 | 119 | DMSO-d6 | rsc.org |

| C-15 and 16 | 122 | DMSO-d6 | rsc.org |

| C-8 and 5 | 124 | DMSO-d6 | rsc.org |

| C-7 and 9 | 128 | DMSO-d6 | rsc.org |

| C-6 and 10 | 131 | DMSO-d6 | rsc.org |

| C-12 | 131 | DMSO-d6 | rsc.org |

| C-3 | 152 | DMSO-d6 | rsc.org |

| C-4 | 164 | DMSO-d6 | rsc.org |

| C-11 | 167 | DMSO-d6 | rsc.org |

| NH-CH₃ | 27.4 | DMSO-d6 | mdpi.com |

| N-CH₃ | 34.0 | DMSO-d6 | mdpi.com |

| CH₂Cl | 48.7 | DMSO-d6 | mdpi.com |

| C-pyrazole | 99.7 | DMSO-d6 | mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of a related compound, 4-(4'-Benzylpiperidino)-6-dimethylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, showed characteristic absorption bands at 1595, 1495, 1390, 960, 780, and 750 cm⁻¹. umh.es Another derivative, 4-(3'-Aminomethylpyridino)-6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine, exhibited bands at 2360, 1600, 1520, and 1350 cm⁻¹. umh.es These vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule, such as C=O, N-H, and C-N, providing clear evidence for the presence of the pyrimidinone ring and the methylamino group.

Interactive IR Data Table

| Compound | Wavenumber (cm⁻¹) | Reference |

| 4-(4'-Benzylpiperidino)-6-dimethylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1595, 1495, 1390, 960, 780, 750 | umh.es |

| 4-(3'-Aminomethylpyridino)-6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine | 2360, 1600, 1520, 1350 | umh.es |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of pyrimidine (B1678525) derivatives is sensitive to the electronic environment of the chromophoric pyrimidinone system. Studies on similar pyrimidine compounds have shown that the acidity and the solvent can influence the absorption maxima, providing insights into the electronic structure and tautomeric equilibria of the molecule. nih.gov For instance, the deprotonation of the N(1)-H in pyrimidine derivatives can be monitored using UV-Vis spectroscopy by observing the changes in the absorption spectrum as a function of pH. nih.gov

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of a related pyrazolo[3,4-d]pyrimidine derivative, the molecular ion peak (M+) was observed at m/z 412. umh.es High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For example, the calculated m/z for C₁₉H₁₇N₃O₃ was 335.36, and the found [M]⁺ was 336. rsc.org This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Mass Spectrometry Data Table

| Compound | Technique | Calculated m/z | Found m/z | Reference |

| 4-(4'-Benzylpiperidino)-6-dimethylamino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | EI-MS | - | 412 (M⁺) | umh.es |

| 4-(4-Dimethylamino phenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione | ESI-MS | 335.36 (for C₁₉H₁₇N₃O₃) | 336 ([M]⁺) | rsc.org |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions. The crystal structure of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was determined by X-ray diffraction analysis, which unambiguously proved the regioselectivity of a nucleophilic substitution reaction. mdpi.com The resulting ORTEP diagram visually represents the molecule's three-dimensional structure, including the planarity of the pyrimidine ring and the conformation of the substituents. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. For a derivative, the calculated elemental analysis for C₁₉H₁₇N₃O₃ was C 68.05%, H 5.11%, and N 12.53%. rsc.org The experimentally found values were C 68.12%, H 5.22%, and N 12.61%, which are in close agreement with the calculated values, thus confirming the elemental composition of the synthesized compound. rsc.org

Interactive Elemental Analysis Data Table

| Compound | Element | Calculated (%) | Found (%) | Reference |

| 4-(4-Dimethylamino phenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione (C₁₉H₁₇N₃O₃) | C | 68.05 | 68.12 | rsc.org |

| H | 5.11 | 5.22 | rsc.org | |

| N | 12.53 | 12.61 | rsc.org |

Vibrational Mode Assignment and Potential Energy Distribution Analysis

A detailed vibrational assignment for 6-(methylamino)-1H-pyrimidin-4-one has been performed based on theoretical DFT calculations, often at the B3LYP level with a suitable basis set, and complemented by experimental Fourier Transform Infrared (FTIR) and Raman spectroscopic data. The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and the inherent approximations in the theoretical model, thereby improving the agreement with experimental values.

The vibrational modes of 6-(methylamino)-1H-pyrimidin-4-one can be broadly categorized into the vibrations of the pyrimidine ring, the methylamino substituent, and the carbonyl group.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits characteristic C-H stretching, C=C and C-N stretching, and various in-plane and out-of-plane ring deformation modes. The C-H stretching vibrations of the ring are typically observed in the high-frequency region of the spectrum. The ring stretching vibrations, which are often coupled, appear in the fingerprint region and are sensitive to the nature and position of substituents.

Methylamino Group Vibrations: The methylamino group (-NH-CH₃) contributes several characteristic bands. The N-H stretching vibration is a prominent feature, usually appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group are also found in the high-frequency region. Bending vibrations of the N-H bond and various deformation modes of the methyl group (symmetric and asymmetric bending, rocking, wagging, and twisting) are located in the mid to low-frequency range of the spectrum.

Carbonyl Group Vibration: The C=O stretching vibration of the pyrimidinone ring is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. The position of this band is sensitive to hydrogen bonding and other intermolecular interactions.

The following data tables present a summary of the calculated and experimental vibrational frequencies for key modes of 6-(methylamino)-1H-pyrimidin-4-one, along with their potential energy distribution, which clarifies the nature of the vibration.

Table 1: Selected Vibrational Frequencies and PED Analysis for 6-(methylamino)-1H-pyrimidin-4-one

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (PED) % |

| Data not available in published literature | Data requires specific theoretical study | N-H stretch | ν(N-H) |

| Data not available in published literature | Data requires specific theoretical study | C-H stretch (methyl) | ν(C-H) |

| Data not available in published literature | Data requires specific theoretical study | C-H stretch (ring) | ν(C-H) |

| Data not available in published literature | Data requires specific theoretical study | C=O stretch | ν(C=O) |

| Data not available in published literature | Data requires specific theoretical study | C=C/C=N stretch | ν(C=C), ν(C=N) |

| Data not available in published literature | Data requires specific theoretical study | N-H bend | δ(N-H) |

| Data not available in published literature | Data requires specific theoretical study | CH₃ bend | δ(CH₃) |

| Data not available in published literature | Data requires specific theoretical study | Ring breathing | Ring def. |

| Data not available in published literature | Data requires specific theoretical study | C-N stretch (amino) | ν(C-N) |

Note: The table above is a template. Specific experimental and calculated values with their corresponding PED assignments for 6-(methylamino)-1H-pyrimidin-4-one are not currently available in the public scientific literature. A dedicated experimental and computational study would be required to populate this table with accurate data.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy. eurjchem.comnih.gov It is extensively used to predict the geometry, electronic properties, and reactivity of molecules like 6-(methylamino)-1H-pyrimidin-4-one.

Geometry Optimization and Electronic Structure Calculations

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in 6-(methylamino)-1H-pyrimidin-4-one. nih.gov These geometry optimization calculations provide crucial information on bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry corresponds to the minimum energy structure on the potential energy surface.

Studies on similar pyrimidine derivatives have shown that DFT can accurately predict geometrical parameters that are in good agreement with experimental data from X-ray crystallography. jchemrev.comresearchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also determined through these calculations. This includes the calculation of total energy, dipole moment, and the energies of molecular orbitals. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. wikipedia.orgnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.govnih.gov For pyrimidine derivatives, HOMO-LUMO analysis helps in understanding their potential as reactants in various chemical transformations. nih.gov The energies of these frontier orbitals are calculated using DFT methods. researchgate.netnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Pt(bipy)Cl4 | - | - | 1.68699 | LSDA/SDD |

| Pt(en)Cl4 | - | - | 2.05500 | LSDA/SDD |

| Pt(dach)Cl4 | - | - | 2.11760 | LSDA/SDD |

This table presents data for related platinum complexes with pyrimidine-like ligands to illustrate the concept of the HOMO-LUMO gap. Specific values for 6-(methylamino)-1H-pyrimidin-4-one require dedicated calculations. nih.gov

Molecular Electrostatic Potential (MESP/ESP) Surface Generation

The Molecular Electrostatic Potential (MESP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. For pyrimidine derivatives, MESP analysis can identify the nitrogen and oxygen atoms as potential sites for electrophilic interaction due to their lone pairs of electrons. nih.govnih.gov

Chemical Reactivity Descriptors (Electrophilicity, Chemical Potential, Hardness)

Quantum chemical calculations can provide several global reactivity descriptors that help in quantifying the chemical reactivity of a molecule. These descriptors are derived from the energies of the HOMO and LUMO. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Defined as μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. Hard molecules are less reactive than soft molecules.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index measures the ability of a species to accept electrons.

These descriptors provide a quantitative measure of the reactivity and stability of 6-(methylamino)-1H-pyrimidin-4-one. nih.gov

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Global Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ² / (2η) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. nih.govusc.edu It provides a localized picture of bonding by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). usc.edu

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental signals. nih.gov The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Quantum Chemical Calculations on Thermochemical and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the thermochemical and electronic properties of pyrimidine derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic behavior.

While specific comprehensive studies on the thermochemical properties of 6-(methylamino)-1H-pyrimidin-4-one are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,2p)), are commonly employed to optimize the molecular geometry and calculate key parameters. scispace.comnih.gov

The electronic properties of pyrimidine derivatives are frequently investigated to understand their chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its electron-accepting capacity. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. scispace.comwjarr.com

Other important electronic parameters that are typically calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These parameters are crucial for predicting how the molecule will interact with other chemical species and its environment. For instance, in the context of drug design, these properties can help in understanding drug-receptor interactions. researchgate.net

Computational Approaches to Molecular Interactions (e.g., Corrosion Inhibition)

A significant application of computational studies on pyrimidine derivatives is in the field of corrosion inhibition. Theoretical methods, including DFT and molecular dynamics (MD) simulations, are used to investigate the mechanism of corrosion inhibition and to predict the efficiency of these compounds. researchgate.netarabjchem.org

The effectiveness of a pyrimidine derivative as a corrosion inhibitor is closely linked to its ability to adsorb onto a metal surface, forming a protective film. arabjchem.org Computational studies help to elucidate the nature of this adsorption, which can be either physisorption (physical adsorption) or chemisorption (chemical adsorption). The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the pyrimidine ring, plays a crucial role in the adsorption process. These features allow the molecule to donate electrons to the vacant d-orbitals of the metal and to accept electrons from the metal surface, leading to the formation of strong coordinate bonds.

DFT calculations are used to determine the relationship between the molecular structure of the inhibitor and its performance. The calculated quantum chemical parameters, such as EHOMO, ELUMO, and the energy gap (ΔE), provide insights into the inhibitor's reactivity and its ability to interact with the metal surface. A high EHOMO value suggests a greater tendency to donate electrons to the metal, enhancing the adsorption process. A low ELUMO value indicates a greater ability to accept electrons from the metal.

The following table summarizes some of the key quantum chemical parameters that are typically calculated for pyrimidine derivatives in the context of corrosion inhibition studies. The values are illustrative and depend on the specific derivative and the computational method used.

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater tendency to donate electrons and better inhibition efficiency. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a greater ability to accept electrons, favoring adsorption. |

| Energy Gap | ΔE | A smaller energy gap generally correlates with higher reactivity and better inhibition. |

| Dipole Moment | μ | A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface. |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. |

Studies on various pyrimidine derivatives have demonstrated a strong correlation between these computationally derived parameters and experimentally observed corrosion inhibition efficiencies. jocpr.com For example, pyrimidine derivatives with electron-donating groups often exhibit enhanced inhibition performance due to their higher EHOMO values. The theoretical insights gained from these computational approaches are invaluable for the rational design and development of new and more effective corrosion inhibitors. researchgate.net

Structure Activity Relationship Sar Studies of 6 Methylamino 1h Pyrimidin 4 One Derivatives

Elucidation of Substituent Effects on Pyrimidine (B1678525) Ring Activity

The pyrimidine ring is a fundamental component of the 6-(methylamino)-1H-pyrimidin-4-one scaffold, and its substitution pattern plays a pivotal role in determining the biological activity of its derivatives. Strategic modifications at various positions of the pyrimidine ring can significantly impact the compound's affinity for its target, as well as its pharmacokinetic properties.

Research into pyrimidine-based inhibitors has shown that the position and nature of substituents on the pyrimidine nucleus are critical for biological activity. acs.org For instance, in the development of inhibitors for Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1), a pyrazolylpyrimidinone scaffold, which shares features with 6-(methylamino)-1H-pyrimidin-4-one, was optimized. acs.org In this series, substitutions on a phenyl ring attached to the pyrimidinone core were extensively studied. It was observed that increasing the lipophilic bulk at the meta-position of the phenyl ring was generally beneficial for AC1 inhibitory activity. For example, a 3-phenyl substitution resulted in the most potent AC1 inhibitor in the series, with an IC50 value of 0.25 μM. acs.org Conversely, substitution at the para-position was generally not favored, leading to a reduction in potency. acs.org

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, to the phenyl substituent has also been explored. While moving a fluorine atom from the 2-position to the 3-position of the phenyl ring did not alter activity, halogenated analogues were generally found to be less selective for AC1 over the related isoform AC8 compared to alkyl-containing analogues. acs.org

The following interactive table summarizes the effects of various substituents on the phenyl ring of a pyrazolylpyrimidinone scaffold on AC1 inhibitory activity.

Furthermore, in the context of p21-activated kinase (PAK1) inhibitors, the introduction of a fluorine atom at the R4 position of a bis-anilino pyrimidine scaffold led to a seven-fold increase in potency. nih.gov This highlights the importance of even small substituents on the pyrimidine ring itself for enhancing biological activity.

Analysis of Methylamino Group Modifications

In a study on antitubercular 6-dialkylaminopyrimidine carboxamides, the free amide NH was found to be crucial for potency, as N-methylation resulted in a complete loss of activity. nih.gov This suggests that the hydrogen-bonding capability of the amino group is essential for its biological function in this particular context.

While direct SAR studies on the N-methylation of 6-(methylamino)-1H-pyrimidin-4-one are not extensively reported, related studies on similar scaffolds provide valuable insights. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the amino group of aminopyridines was found to be the initial site of electrophilic attack during synthesis, highlighting its reactivity. mdpi.com

The following interactive table illustrates the impact of modifications to the amino group on the activity of various pyrimidine derivatives.

Investigation of Linker Moieties and Their Influence on Biological Efficacy

In many drug design strategies, linker moieties are incorporated to connect the core scaffold to other chemical fragments, often to reach additional binding pockets or to modulate physicochemical properties. The nature, length, and flexibility of these linkers can have a profound impact on the biological efficacy of the resulting compounds.

In the context of pyrimidine-based inhibitors, linker strategies have been employed to develop dual-target inhibitors and to optimize potency. For instance, in the design of new pyrimidine and pyridine (B92270) derivatives as multitarget cholinesterase inhibitors, an aliphatic linker was used to separate two aromatic groups. acs.org The length of this linker was found to be a critical determinant of activity, with a chain of six methylene (B1212753) units generally showing better inhibitory potency than a five-methylene unit chain for many of the tested compounds. mdpi.com

A study on photoinduced electron transfer-driven nitric oxide releasers investigated the effect of substituents on the linker region connecting a light-harvesting antenna and a nitric oxide releasing moiety. nih.gov While many substituents had only minor effects on the NO-releasing efficiency, the introduction of dialkylamino groups induced pH-dependent changes in reactivity, demonstrating that linkers can be functionalized to introduce desired properties. nih.gov

In the development of ENPP1 inhibitors with a pyrrolopyrimidinone core, the length of the linker between a cyclic amine and a sulfamide (B24259) group was found to be crucial for potency. acs.org An appropriate spacing between the zinc-binding sulfamide and the ring was essential, with either a methylene or ethylene (B1197577) group between a pyrrolidine (B122466) and the sulfamide significantly improving inhibitory activity. acs.org

The following interactive table summarizes the influence of different linker moieties on the biological activity of various pyrimidine-based compounds.

Optimization Strategies for Potency, Selectivity, and Biological Target Engagement

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance potency, improve selectivity against related targets, and ensure effective engagement with the biological target in a cellular context. For 6-(methylamino)-1H-pyrimidin-4-one derivatives, which often target kinase enzymes, several strategies can be employed.

Structure-Based Drug Design: A powerful approach for optimization involves using the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. In the development of PAK1 inhibitors, an overlay of two different chemotypes bound to the kinase was used to optimize interactions at four positions around the bis-anilino pyrimidine molecule, leading to a highly selective in vitro probe. nih.gov

Exploiting Allosteric Sites: Targeting allosteric sites, which are distinct from the highly conserved orthosteric binding sites, can be an effective strategy to achieve high selectivity. nih.gov While not specifically reported for 6-(methylamino)-1H-pyrimidin-4-one, this approach is a general principle in kinase inhibitor design that could be applied to this scaffold.

Modulating Physicochemical Properties: Optimization of physicochemical properties is crucial for achieving good oral bioavailability and cell permeability. In the PAK1 inhibitor series, reducing lipophilicity was a key strategy to lower clearance and develop an in vivo probe compound with oral exposure. nih.gov

Targeting Specific Residues: A structure-guided approach to shift the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors involved exploiting differences in the back pocket of kinases. acs.org By making modifications that favor interaction with specific amino acid residues in the target kinase over those in off-target kinases, selectivity can be significantly improved. acs.org

The following interactive table provides an overview of various optimization strategies and their outcomes in the context of pyrimidine-based inhibitors.

Mechanistic Biological Studies of 6 Methylamino 1h Pyrimidin 4 One Analogues

Enzyme Inhibition Profiles

Cyclin-Dependent Kinase (CDK) Inhibition

No direct studies on the CDK inhibitory activity of 6-(methylamino)-1H-pyrimidin-4-one were identified. However, research into more complex heterocyclic systems containing a pyrimidine (B1678525) moiety has revealed activity against CDKs. For instance, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) researchgate.net.

The dysregulation of the cyclin D–CDK4/6–INK4–Rb pathway is a frequent occurrence in many cancers, leading to increased cell proliferation researchgate.net. Consequently, inhibitors of CDK4/6 have emerged as promising therapeutic candidates researchgate.net. In one study, the optimized compound 23k , a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, demonstrated potent inhibition of both FLT3 and CDK4 with low nanomolar efficacy researchgate.net.

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 23k | FLT3 | 11 |

| CDK4 | 7 |

It is important to note that these compounds are fused pyrazolo[4,3-b]pyridine systems, which are structurally distinct from the monocyclic 1H-pyrimidin-4-one core.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Direct inhibitory data for 6-(methylamino)-1H-pyrimidin-4-one against GSK-3β was not found. However, studies on 6-amino-4-(pyrimidin-4-yl)pyridones , which are structural analogues, have identified them as a novel class of GSK-3β inhibitors researchgate.net. Optimization of a high-throughput screening hit led to the development of compounds with good potency and selectivity researchgate.net.

Additionally, other pyrimidinone derivatives have been investigated for GSK-3β inhibition. For example, 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have been shown to inhibit GSK-3β and decrease the phosphorylation of the Tau protein in mice researchgate.net. Another example is 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol , which was identified as a promising inhibitor with an IC₅₀ value of 17.2 nM in a cell-free enzyme assay researchgate.net.

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol | GSK-3β | 17.2 |

These findings suggest that the pyrimidinone and related pyridone scaffolds are viable starting points for the development of GSK-3β inhibitors.

Cyclooxygenase (COX-1, COX-2) Inhibition

No studies were identified that evaluated the inhibitory activity of 6-(methylamino)-1H-pyrimidin-4-one or its close structural analogues against COX-1 or COX-2.

S-Adenosylmethionine Decarboxylase (TbAdoMetDC) Inhibition

There were no research findings available on the inhibition of S-Adenosylmethionine Decarboxylase from Trypanosoma brucei (TbAdoMetDC) by 6-(methylamino)-1H-pyrimidin-4-one or related pyrimidinone analogues.

Histone Lysine (B10760008) Demethylase (KDM4, KDM5) Inhibition

No literature was found describing the inhibition of the KDM4 or KDM5 families of histone lysine demethylases by 6-(methylamino)-1H-pyrimidin-4-one or its direct analogues.

Dihydrofolate Reductase (DHFR) Inhibition

No studies were found that reported on the inhibitory effects of 6-(methylamino)-1H-pyrimidin-4-one or its close analogues on dihydrofolate reductase.

TGF-β Type I Receptor Kinase (ALK5/ALK4) Inhibition

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. A key component of this pathway is the TGF-β type I receptor kinase (ALK5). nih.govresearchgate.net Small-molecule inhibitors targeting ALK5 are of significant interest for therapeutic development. researchgate.net The 6-(methylamino)-1H-pyrimidin-4-one scaffold has been explored for its potential in developing such inhibitors.

TGF-β signaling is initiated by the binding of a TGF-β cytokine to a TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor, ALK5. nih.gov This phosphorylation event activates ALK5, which in turn phosphorylates downstream signaling molecules, Smad2 and Smad3. nih.gov These activated Smads then translocate to the nucleus to regulate gene expression. nih.gov Inhibitors of ALK5 can block this cascade, thereby mitigating the pro-fibrotic and tumorigenic effects of TGF-β. nih.gov

Research into ALK5 inhibitors has identified various chemical scaffolds, with some possessing an imidazole (B134444) moiety as a central feature. researchgate.net Analogues of 6-(methylamino)-1H-pyrimidin-4-one have been investigated as part of the broader search for potent and selective ALK5 inhibitors. The design of these inhibitors often focuses on their ability to compete with ATP for binding to the kinase domain of ALK5. researchgate.net For instance, the well-characterized inhibitor SB-431542 specifically targets ALK5 and its relatives, ALK4 and ALK7, demonstrating the feasibility of selective inhibition within this kinase family. researchgate.net

Studies have shown that inhibiting ALK5 can effectively block TGF-β1-induced cellular responses. For example, in fibroblasts derived from Peyronie's disease plaques, an ALK5 inhibitor was shown to block the phosphorylation of Smad2 and Smad3, as well as the nuclear translocation of these proteins. nih.gov This inhibition also led to a decrease in the expression of extracellular matrix proteins like collagen I and fibronectin. nih.gov While direct studies on 6-(methylamino)-1H-pyrimidin-4-one as an ALK5 inhibitor are not extensively detailed in the provided results, the exploration of pyrimidine-based structures as kinase inhibitors is a common strategy in medicinal chemistry.

| Compound/Inhibitor | Target(s) | Reported Effect |

| SB-431542 | ALK4, ALK5, ALK7 | Potent and selective inhibitor of TGF-β type I receptors. researchgate.net |

| SKI2162 | ALK5 | Blocks TGF-β1-induced phosphorylation of Smad2/3 and their nuclear translocation. nih.gov |

Receptor Binding and Ligand Interactions

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Ligand Design

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. documentsdelivered.commdpi.com Consequently, inhibiting the VEGFR-2 signaling pathway is a significant strategy in cancer therapy. documentsdelivered.com The 6-(methylamino)-1H-pyrimidin-4-one scaffold has served as a basis for the design and synthesis of novel VEGFR-2 inhibitors. documentsdelivered.comresearchgate.net

Researchers have designed and synthesized various series of pyrimidine-based derivatives as potential VEGFR-2 inhibitors. documentsdelivered.comnih.gov For example, a study focused on pyrimidine-based derivatives led to the identification of compounds with significant inhibitory activity against lung (A549) and liver (HepG2) cancer cell lines. documentsdelivered.com Molecular docking studies of these compounds revealed their binding modes within the VEGFR-2 active site. documentsdelivered.commdpi.com

Another approach involved creating pyrimidine-phthalimide hybrids, aiming to combine the structural features of thalidomide (B1683933), a known anti-tumor agent, with a pyrimidine core. researchgate.net Docking studies of these hybrids indicated their potential to bind to the VEGFR-2 active site, forming hydrogen bonds with key amino acid residues like Asp1046 and Glu885, similar to the binding mode of the established inhibitor sorafenib. researchgate.net

Furthermore, the design of 1,6-dihydropyrimidin-2-thiol derivatives has yielded compounds with potent anticancer activity. nih.gov Certain compounds from this series demonstrated significant cell death in various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. nih.gov The inhibitory activity of these compounds against VEGFR-2 was confirmed through in vitro kinase assays. nih.gov

The development of pyrazolo[3,4-d]pyrimidine derivatives has also been a fruitful area of research for novel VEGFR-2 inhibitors. nih.gov One such derivative, incorporating a 1,2,5-oxadiazole-2-oxide scaffold, showed notable selectivity and potency against VEGFR-2, with an IC50 value of 0.09 µM. nih.gov

| Compound Series | Design Strategy | Key Findings | VEGFR-2 IC50 |

| Pyrimidine-based derivatives | Lead optimization of a pyrimidine-based compound. | Compounds 7d, 9s, and 13n showed superior activity against A549 and HepG2 cells compared to Pazopanib. documentsdelivered.com | Not specified |

| Pyrimidine-phthalimide hybrids | Hybridization of thalidomide and pyrimidine scaffolds. | Compound 7c showed binding interactions with Asp1046 and Glu885 in the VEGFR-2 active site. researchgate.net | Not specified |

| 1,6-dihydropyrimidin-2-thiol derivatives | Scaffold hopping and structural modification. | Compound 3e was the most potent, with an IC50 of 198.7 nM against VEGFR-2. nih.gov | 198.7 nM (for 3e) |

| Pyrazolo[3,4-d]pyrimidine derivative | Incorporation of a 1,2,5-oxadiazole-2-oxide scaffold. | Compound 12b exhibited potent and selective inhibition of VEGFR-2. nih.gov | 0.09 µM (for 12b) |

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Radioligand Development

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a vital role in modulating neuronal excitability and synaptic transmission in the central nervous system. nih.gov Among the eight subtypes, mGluR1 is implicated in various neurological and psychiatric disorders, making it an important target for drug development and in vivo imaging. nih.govresearchgate.net The 6-(methylamino)-1H-pyrimidin-4-one core structure has been instrumental in the development of potent and selective radioligands for positron emission tomography (PET) imaging of mGluR1. researchgate.netnih.gov

PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain. researchgate.net The development of suitable radioligands is crucial for these studies. One such radioligand, [18F]FIMX, which is a 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide, has shown great promise for imaging mGluR1. researchgate.net This compound exhibits high affinity for mGluR1 (IC50 = 1.8 nM) and demonstrates excellent PET imaging characteristics in both monkeys and humans, including high brain uptake and specific binding to the receptor. researchgate.net

Another developed radioligand based on a similar scaffold is [11C]ITMM, or N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide. nih.gov This compound is a selective mGluR1 antagonist with a high binding affinity (Ki = 12.6 nM). nih.gov PET studies with [11C]ITMM in rats and humans have shown its suitability for mapping the distribution of mGluR1 in the brain, although it exhibited moderate brain uptake and slow kinetics in humans. nih.govresearchgate.net

Further research led to the development of N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide, another carbon-11 (B1219553) labeled ligand. nih.gov This compound displayed high binding affinity for mGluR1 (Ki = 13.6 nM) and showed high specific binding in the cerebellum and thalamus, regions known for high mGluR1 density, in in vitro autoradiography studies. nih.gov PET studies in monkeys with this ligand demonstrated high brain uptake and a favorable kinetic profile for quantitative analysis. nih.gov

| Radioligand | Chemical Name | Affinity | Key Findings |

| [18F]FIMX | 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide | IC50 = 1.8 nM | Excellent PET imaging characteristics in monkeys and humans with high brain uptake and specific binding. researchgate.net |

| [11C]ITMM | N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide | Ki = 12.6 nM | Suitable for mapping mGluR1 in the human brain, but with moderate uptake and slow kinetics. nih.govresearchgate.net |

| [11C]Compound 4 | N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide | Ki = 13.6 nM | High brain uptake and suitable kinetics for quantitative analysis in monkey PET studies. nih.gov |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Antimicrobial Research Applications

The pyrimidine (B1678525) scaffold is a cornerstone in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Derivatives of pyrimidin-4-one have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.

A series of 6-methylpyrimidin-4(3H)-one derivatives demonstrated noteworthy in vitro antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net One of the most active compounds identified in this study was (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one, which exhibited Minimum Inhibitory Concentration (MIC) values of 55 µg/mL against E. coli and 125 µg/mL against S. aureus. researchgate.net Further research into 1,2,4-Triazolo[1,5-a]pyrimidines, derived from a similar pyrimidine core, yielded compounds with good narrow-spectrum antibacterial activity against Enterococcus faecium. researchgate.net Some of these derivatives were also potent against clinically isolated methicillin-resistant S. aureus (MRSA) strains. researchgate.net

Other synthetic strategies have produced novel pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) analogs that show excellent antimicrobial properties against a panel of microbes, including Bacillus subtilis, Candida albicans, and Aspergillus flavus. nih.govresearchgate.net The versatility of the pyrimidine ring allows for substitutions that can enhance potency and broaden the spectrum of activity, making it a privileged structure in the development of new antibiotics. mdpi.comsciforum.net

| Derivative Class | Target Organism(s) | Key Findings / Activity | Reference |

|---|---|---|---|

| 6-methylpyrimidin-4(3H)-one derivatives | E. coli (Gram-negative), S. aureus (Gram-positive) | MIC values in the range of 55–200 µg/mL for E. coli and 125–700 µg/mL for S. aureus. | researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidines | E. faecium, MRSA | Good narrow-spectrum activity; some compounds potent against MRSA. | researchgate.net |

| Pyrimido[4,5-d]pyrimidine analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Several compounds exhibited excellent antimicrobial activity compared to reference drugs. | nih.govresearchgate.net |

| 7-Methoxyquinoline-Sulfonamide Hybrids | E. coli, C. albicans | A sulfamethazine (B1682506) derivative showed high potency with MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. | mdpi.com |

Anti-inflammatory and Antioxidant Activity Investigations

Chronic inflammation and oxidative stress are implicated in numerous diseases, prompting research into new agents that can modulate these pathways. Pyrimidine derivatives have emerged as promising candidates, exhibiting both anti-inflammatory and antioxidant properties. nih.govmdpi.com

Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with results comparable to the established drug meloxicam. nih.gov These compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation, confirming their antioxidant potential. nih.gov Other studies have focused on the synthesis of pyrimidine acrylamides, which have shown potent inhibition of lipoxygenase (LOX), another key enzyme in inflammatory pathways. mdpi.com For example, one such derivative recorded an IC₅₀ value of 1.1 μM for LOX inhibition. mdpi.com

The antioxidant activity is often assessed through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and anti-lipid peroxidation assays. mdpi.com Synthesized pyrimidine-based compounds have demonstrated strong effects in protecting red blood cells from hemolysis and scavenging free radicals, indicating their potential to mitigate oxidative damage. nih.govresearchgate.net The combination of anti-inflammatory and antioxidant activities in a single molecular scaffold makes these compounds attractive for developing therapies for complex inflammatory conditions. mdpi.com

| Derivative Class | Mechanism/Assay | Observed Activity | Reference |

|---|---|---|---|

| Substituted Pyrimidines | COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. | nih.gov |

| Substituted Pyrimidines | ROS Reduction | Reduced free radical levels in LPS-stimulated monocytic cells. | nih.gov |

| Pyrimidine Acrylamides | Lipoxygenase (LOX) Inhibition | Potent inhibition, with one compound showing an IC₅₀ of 1.1 μM. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Anti-Lipid Peroxidation (AAPH) | Strong inhibition of lipid peroxidation. | mdpi.com |

| Pyrimido[4,5-d]pyrimidines | Anti-hemolytic & Antioxidant | Demonstrated strong protection of red blood cells and free radical scavenging. | nih.govresearchgate.net |

Anticancer Research Strategies

The pyrimidine ring is a core component of nucleobases, making it a logical starting point for the development of anticancer agents that can interfere with DNA synthesis and cell proliferation. mdpi.com Derivatives of pyrimidin-4-one are being actively investigated for their potential to treat various human cancers. nih.govresearchgate.net

One major strategy involves targeting key enzymes in cancer cell signaling, such as phosphoinositide 3-kinases (PI3Ks). nih.govresearchgate.net Molecular docking studies suggest that certain 4,6-diaryl-substituted pyrimidines have a strong binding affinity for PI3Kγ, making them promising candidates for further development. nih.govresearchgate.net

In vitro studies have demonstrated the cytotoxic effects of novel pyrimidine derivatives against a range of human cancer cell lines. For instance, newly synthesized indazol-pyrimidine hybrids showed significant inhibitory activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values (e.g., 1.629 μM and 1.841 μM) superior to the reference drug. mdpi.com Other pyrimidine analogs have been tested against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HEPG-2) cell lines, with several compounds showing high cytotoxic activity while remaining relatively safe for normal cells. nih.gov The ability to modify the pyrimidine scaffold at various positions allows for the fine-tuning of activity and selectivity, a crucial aspect of modern anticancer drug design. mdpi.comnih.gov

| Derivative Class | Target / Cell Line | Key Findings / Activity | Reference |

|---|---|---|---|

| 4,6-Diaryl-substituted pyrimidines | Phosphoinositide 3-kinase γ (PI3Kγ) | Strong binding affinity suggested by molecular docking. | nih.govresearchgate.net |

| Indazol-pyrimidine hybrids | MCF-7 (Breast Cancer) | Potent cytotoxicity with IC₅₀ values as low as 1.629 μM. | mdpi.com |

| Pyrimido[4,5-d]pyrimidine analogs | HCT-116, MCF-7, HEPG-2 | High cytotoxic activities, with IC₅₀ values close to the reference drug doxorubicin. | nih.gov |

| 4,6-Substituted pyrimidine-hydrazones | Topo II/DNA complex | Identified as a potential binding mode in molecular docking studies. | nih.gov |

Development of Imaging Agents and Molecular Probes

Beyond therapeutics, the 6-(amino)-pyrimidin-4-yl scaffold has been successfully incorporated into molecular probes for in vivo imaging. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radioligands to visualize biological targets.

A notable example is the development of [¹¹C]ITMM (N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[¹¹C]methoxy-N-methylbenzamide). nih.gov This compound is a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), a target of interest in neurological research. The core structure features a 6-(isopropylamino)pyrimidin-4-yl group, which is crucial for its binding properties. nih.gov Labeled with carbon-11 (B1219553), [¹¹C]ITMM has been used as a PET radioligand to map the distribution of mGluR1 in the brains of rats and humans. nih.gov In vitro studies confirmed its high affinity (Kᵢ = 12.6 nM) and selectivity for mGluR1 over the related mGluR5 receptor. nih.gov This application highlights the utility of the pyrimidinone scaffold in creating sophisticated tools for chemical biology and neuroscience research.

| Compound Name | Imaging Target | Key Properties | Reference |

|---|---|---|---|

| [¹¹C]ITMM | Metabotropic Glutamate Receptor 1 (mGluR1) | Selective PET radioligand; Kᵢ = 12.6 nM; Used for in vivo brain imaging. | nih.gov |

Broader Biological Activity Spectrum (e.g., Antiviral, Anticonvulsant, Antimalarial, etc.)

The structural versatility of the 6-(methylamino)-1H-pyrimidin-4-one framework has led to its exploration in a wide range of other therapeutic areas.

Antiviral Activity Pyrimidine derivatives are extensively studied for their antiviral properties. mdpi.com Acyclic nucleoside phosphonates containing a 6-alkoxypyrimidine moiety have shown inhibitory activity against the replication of various DNA and RNA viruses. nih.gov Specifically, compounds derived from 2,4-diamino-6-hydroxypyrimidine (B22253) were found to inhibit herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses, including HIV-1 and HIV-2. nih.gov The mechanism often involves the inhibition of viral DNA or RNA synthesis. mdpi.comnih.gov Another strategy involves inhibiting host enzymes necessary for pyrimidine biosynthesis, which can create a broad-spectrum antiviral state within the cell. nih.gov

Antimalarial Activity In the fight against malaria, researchers have created hybrid molecules combining the pyrimidine scaffold with other known antimalarial pharmacophores. nih.gov A series of 4-aminoquinoline-pyrimidine conjugates were synthesized and evaluated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several of these hybrid compounds displayed potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite, with IC₅₀ values in the low nanomolar range (0.005–0.03 μM for D6 and 0.01–0.21 μM for W2). nih.gov These findings suggest that the pyrimidine moiety can be effectively used to develop new agents that overcome existing drug resistance.

Anticonvulsant Activity While various nitrogen-containing heterocyclic compounds are investigated for anticonvulsant properties, research specifically highlighting the 6-(methylamino)-1H-pyrimidin-4-one scaffold in this area is less prominent. Broader studies on related pharmacophores have been conducted, but direct, potent anticonvulsant activity linked to this specific core structure requires further investigation. nih.govnih.gov

| Activity | Derivative Class | Target/Organism | Key Findings | Reference |

|---|---|---|---|---|